Technical Guide: Biological Activity & Synthetic Utility of 2-Chloro-N-(3-fluoro-4-methylphenyl)acetamide
Technical Guide: Biological Activity & Synthetic Utility of 2-Chloro-N-(3-fluoro-4-methylphenyl)acetamide
The following technical guide provides an in-depth analysis of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide , a specialized chemical intermediate and electrophilic probe used in drug discovery and agrochemical research.
CAS Registry Number: 100599-62-0
Chemical Class:
Executive Summary
2-chloro-N-(3-fluoro-4-methylphenyl)acetamide serves as a critical "privileged structure" in medicinal chemistry. It combines a reactive
While primarily utilized as a synthetic intermediate to install the pharmacophoric phenyl ring into larger heterocycles, the compound itself possesses intrinsic biological activity typical of chloroacetanilides, including antimicrobial properties and the ability to inhibit Very Long Chain Fatty Acid (VLCFA) elongases in plant biology.
Chemical Structure & Reactivity Profile
Structural Analysis
The molecule consists of two distinct functional domains that dictate its biological interactions:
-
The Electrophilic Warhead (
-Chloroacetamide): The carbon adjacent to the chlorine is highly electrophilic. In biological systems, it undergoes nucleophilic substitution ( ) with soft nucleophiles, predominantly the thiolate anion ( ) of cysteine residues. -
The Lipophilic Tail (3-Fluoro-4-methylphenyl):
-
Fluorine (C3): Increases metabolic stability (blocking metabolic oxidation at the meta-position) and modulates the acidity of the amide proton.
-
Methyl (C4): Provides a hydrophobic anchor, often critical for occupying the allosteric hydrophobic pocket in kinase enzymes.
-
Mechanism of Action: Covalent Alkylation
The primary biological activity of this compound—and its class—is defined by the irreversible alkylation of proteins.
Reaction Pathway:
This mechanism is utilized in two contexts:
-
Therapeutic Design: As a "warhead" to create Targeted Covalent Inhibitors (TCIs).
-
Toxicity/Herbicidal Action: Non-specific alkylation of catalytic cysteines in enzymes such as GAPDH or VLCFA elongases, leading to protein unfolding and function loss.[1]
Biological Activity & Therapeutic Applications[2][3][4][5][6][7]
Kinase Inhibitor Precursor (Oncology)
This compound is a key intermediate in the synthesis of "Sorafenib-like" or "Ponatinib-like" multi-kinase inhibitors. The 3-fluoro-4-methylphenyl moiety is a validated pharmacophore found in approved drugs targeting the VEGF/PDGF signaling pathways.
-
Role: The chloroacetamide group reacts with a nucleophile (e.g., a thiol or amine on a heterocyclic core like quinazoline or thienopyridine) to link the lipophilic tail to the ATP-binding core.
-
Target Specificity: The resulting conjugates often target the DFG-out conformation of kinases, where the fluoro-methyl-phenyl group occupies the hydrophobic pocket created by the activation loop movement.
Antimicrobial & Agrochemical Activity
As a member of the chloroacetanilide class, the compound exhibits intrinsic bioactivity:
-
Antibacterial: Analogs (e.g., 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide) have demonstrated efficacy against Gram-negative bacteria like Klebsiella pneumoniae by targeting Penicillin-Binding Proteins (PBPs) and disrupting cell wall synthesis.
-
Herbicidal: Chloroacetanilides (e.g., Acetochlor, Alachlor) inhibit the biosynthesis of very long-chain fatty acids (VLCFAs). While this specific CAS is less common as a commercial herbicide, it shares the fundamental mode of action: alkylation of the elongase enzymes (e.g., KCS).
Experimental Protocols
Protocol: Synthesis of Thienopyridine Kinase Inhibitors
Context: Utilizing the compound to install the 3-fluoro-4-methylphenyl tail onto a kinase scaffold.
Reagents:
-
Scaffold: 3-cyano-2-mercaptopyridine derivative (Nucleophile)
-
Reagent: 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide (Electrophile)[2]
-
Base: Potassium Carbonate (
) or Sodium Ethoxide ( ) -
Solvent: DMF or Ethanol
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of the mercaptopyridine scaffold in dry DMF (0.1 M concentration).
-
Activation: Add 1.5 eq of anhydrous
and stir at Room Temperature (RT) for 30 minutes to generate the thiolate anion. -
Alkylation: Add 1.1 eq of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide dropwise.
-
Reaction: Heat the mixture to 60-80°C for 2-4 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS for the disappearance of the thiol.
-
Cyclization (Optional): If synthesizing thienopyridines, add a catalytic amount of base (e.g., KOH) and reflux to induce the Thorpe-Ziegler cyclization between the active methylene and the nitrile group.
-
Workup: Pour into ice water. The precipitate (S-alkylated product or cyclized heterocycle) is filtered, washed with water, and recrystallized from Ethanol.
Protocol: Cysteine Reactivity Assay (Ellman's Reagent)
Context: Assessing the intrinsic electrophilic reactivity of the chloroacetamide warhead.
-
Preparation: Prepare a 100
M solution of a model peptide (e.g., Glutathione or a Cys-containing peptide) in Phosphate Buffer (pH 7.4). -
Incubation: Add 100
M of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide (from a DMSO stock). -
Time-Course: Incubate at 37°C. Aliquot samples at 0, 15, 30, and 60 minutes.
-
Quenching/Readout: React aliquots with DTNB (Ellman's Reagent). Measure absorbance at 412 nm.
-
Analysis: A decrease in absorbance relative to the control indicates the consumption of free thiols via alkylation by the chloroacetamide.
Data Visualization & Pathways
Mechanism of Action: Covalent Inhibition Pathway
The following diagram illustrates the bifurcation of the compound's activity: its use as a synthetic intermediate versus its direct action as a cysteine alkylator in biological systems.
Caption: Dual pathway illustrating the synthetic conversion to kinase inhibitors (top) and direct proteotoxic mechanism via cysteine alkylation (bottom).
Comparative Activity Profile
The table below summarizes the activity of this compound class across different biological contexts.
| Target System | Mechanism | Outcome | Reference Relevance |
| Kinase Synthesis | Nucleophilic Substitution | Formation of VEGFR/PDGFR inhibitors (e.g., Sorafenib analogs) | High (Synthetic Utility) |
| Bacteria (K. pneumoniae) | PBP Inhibition | Cell wall synthesis disruption; bacterial lysis | Moderate (Analog Activity) |
| Plant Biology | VLCFA Elongase Inhibition | Inhibition of cell division; herbicidal effect | Moderate (Class Effect) |
| Proteomics | Cysteine Tagging | Identification of hyper-reactive cysteines in proteome | High (Chemical Biology) |
Safety & Handling (GHS Standards)
-
Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).
-
Sensitization: As an alkylating agent, this compound is a potent skin sensitizer. Double-gloving and use of a fume hood are mandatory to prevent allergic contact dermatitis.
References
-
Accela ChemBio. (2023). Product Analysis: 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide (CAS 100599-62-0).[2][3] Retrieved from
-
Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae.[4][5] Anais da Academia Brasileira de Ciências. Retrieved from
-
Quanrud, G. M., et al. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles.[1][6][7] ACS Chemical Biology. Retrieved from
-
Mohamed, M. S., et al. (2020). Utility of 2-Chloro-N-arylacetamide as Versatile Precursors for Novel Mono- and Bis[thienopyridines].[8] ACS Omega. Retrieved from
-
PubChem. (2024). Compound Summary: Chloroacetanilide Class Toxicity and Reactivity.[1][6][7] National Library of Medicine. Retrieved from
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- 3. 257279-75-7,2-chloro-N-(4-fluorobenzyl)acetamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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